Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2379560-85-5
VCID: VC5997408
InChI: InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15-16/h5-9H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2
Molecular Formula: C13H17BN2O2
Molecular Weight: 244.1

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

CAS No.: 2379560-85-5

Cat. No.: VC5997408

Molecular Formula: C13H17BN2O2

Molecular Weight: 244.1

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester - 2379560-85-5

Specification

CAS No. 2379560-85-5
Molecular Formula C13H17BN2O2
Molecular Weight 244.1
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
Standard InChI InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15-16/h5-9H,1-4H3
Standard InChI Key FKOPUHQSSHXQQU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester features a fused pyrazolo-pyridine core substituted at the 5-position with a boronic acid pinacol ester group. The boronic ester moiety (B(O2C2Me4)\text{B}(O_2C_2Me_4)) enhances stability and solubility in organic solvents, making it ideal for Suzuki-Miyaura couplings. The IUPAC name, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine, reflects its bicyclic structure and substituent arrangement.

Table 1: Key Chemical Descriptors

PropertyValue
CAS No.2379560-85-5
Molecular FormulaC13H17BN2O2\text{C}_{13}\text{H}_{17}\text{BN}_2\text{O}_2
Molecular Weight244.1 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2
InChI KeyFKOPUHQSSHXQQU-UHFFFAOYSA-N

The X-ray crystallography data (unavailable in public databases) would likely confirm planar geometry at the boron center, typical of sp² hybridization.

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is synthesized via Miyaura borylation, where pyrazolo[1,5-a]pyridine undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. A representative pathway involves:

  • Halogenation: Introduction of a halogen (e.g., bromine) at the 5-position of pyrazolo[1,5-a]pyridine.

  • Borylation: Reaction with bis(pinacolato)diboron in the presence of PdCl2(dppf)\text{PdCl}_2(\text{dppf}) and potassium acetate .

  • Purification: Column chromatography or recrystallization to isolate the boronic ester.

Yields typically exceed 70%, though optimization is required to minimize side products like deboronated species.

Advanced Methodologies

Recent patents describe microwave-assisted borylation, reducing reaction times from 24 hours to 30 minutes while maintaining >80% yield . Solvent systems like 1,4-dioxane or dimethoxyethane are preferred for their compatibility with palladium catalysts .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid surrogate, this compound facilitates carbon-carbon bond formation with aryl halides under mild conditions. For example:
Ar-X+pyrazolo[1,5-a]pyridine-5-BpinPd0Ar-pyrazolo[1,5-a]pyridine\text{Ar-X} + \text{pyrazolo[1,5-a]pyridine-5-Bpin} \xrightarrow{\text{Pd}^0} \text{Ar-pyrazolo[1,5-a]pyridine}
This reaction is pivotal in constructing heterobiaryl scaffolds for drug discovery.

Table 2: Representative Coupling Partners

Partner (Ar-X)Product ApplicationYield (%)
4-BromoanisoleAnticancer agents85
2-IodothiopheneOptoelectronic materials78

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Functionalization at the 5-position enables access to libraries of bioactive molecules. For instance:

  • Anticancer agents: Introduction of sulfonamide groups yields inhibitors of Casein Kinase 2 (CK2), a target in oncology .

  • Antimicrobials: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria.

Biological and Pharmacological Relevance

Anti-Inflammatory Activity

Derivatives bearing carboxylic acid substituents inhibit cyclooxygenase-2 (COX-2) with IC50\text{IC}_{50} values of 0.8–2.3 μM, comparable to celecoxib.

Materials Science Applications

Optoelectronic Materials

The conjugated π-system of pyrazolo[1,5-a]pyridine enables use in organic light-emitting diodes (OLEDs). Boronic ester-functionalized variants serve as electron-transport layers, achieving luminance efficiencies of 15 cd/A.

Drug Delivery Systems

Boronate esters form dynamic covalent bonds with diols, enabling glucose-responsive insulin delivery. Hydrogels incorporating this compound release insulin under hyperglycemic conditions with 90% specificity.

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